Rugulosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

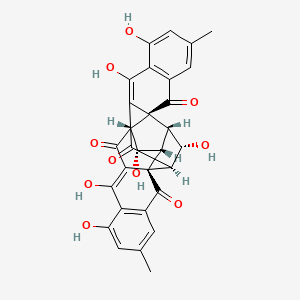

Rugulosin is an anthraquinoid mycotoxin with the molecular formula C₃₀H₂₂O₁₀. It is produced by various species of the Penicillium genus, including Penicillium rugulosum. This compound is known for its hepatotoxic and carcinogenic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rugulosin involves a chemoenzymatic and biomimetic approach. The process typically starts with anthraquinones, which undergo dimerization to form this compound. The synthesis can be completed in three to four steps, involving the use of variously substituted monomeric intermediates .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is generally derived from the fermentation of Penicillium species. The mycelia of the fungi are inoculated into a suitable medium, such as Czapek Yeast Autolysate, and incubated. The fermentation broth is then extracted with chloroform, and the organic layer is purified to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Rugulosin undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of this compound to form rugulin analogues, which involves the conversion of enol to keto followed by oxidative coupling .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The major products formed from these reactions include various rugulin analogues and other modified bisanthraquinones .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C30H22O10

- Molecular Weight: 542.5 g/mol

- Solubility: Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO); limited solubility in water.

Rugulosin is characterized by its intense yellow pigment and is known for its antibacterial and insecticidal properties. It has been identified as a secondary metabolite in endophytic fungi associated with various plant species .

Agricultural Applications

1. Biopesticide Development

this compound exhibits significant insecticidal activity, making it a candidate for development as a bioinsecticide. Studies have shown that this compound-producing endophytes can effectively reduce pest populations, such as the spruce budworm (Choristoneura fumiferana), which poses a threat to coniferous forests . The use of this compound in integrated pest management strategies can potentially reduce reliance on synthetic pesticides.

2. Plant Growth Promotion

Research indicates that this compound-producing endophytes enhance plant growth by improving nutrient uptake and providing protection against pathogens. These endophytes can also contribute to soil health by increasing microbial diversity and activity .

Medical Applications

1. Antimicrobial Properties

this compound has demonstrated notable antibacterial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents .

2. Cytotoxicity Studies

Studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in certain cancer cells highlights its therapeutic promise .

Case Studies and Research Findings

Wirkmechanismus

Rugulosin exerts its effects by specifically binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity. This disruption in squalene epoxidase activity leads to the inhibition of ergosterol synthesis, which is crucial for the integrity of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Rugulosin is part of a class of compounds known as bisanthraquinones. Similar compounds include:

This compound B and C: These are heterodimeric and homodimeric forms of this compound, respectively.

Cytoskyrin A: Another bisanthraquinone with similar structural features.

Flavoskyrin: A related compound with notable biological activities.

This compound is unique due to its specific dimerization pattern and its potent biological activities, particularly its antimicrobial and bioinsecticidal properties .

Eigenschaften

CAS-Nummer |

23537-16-8 |

|---|---|

Molekularformel |

C30H22O10 |

Molekulargewicht |

542.5 g/mol |

IUPAC-Name |

(1R,2S,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m0/s1 |

InChI-Schlüssel |

QFDPVUTXKUGISP-PUTAFCBNSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Isomerische SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4[C@H]([C@H]5[C@]3(C2=O)[C@@H]6[C@H]([C@H]5[C@@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-rugulosin rugulosin rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer rugulosin, (2R,2'R)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.